dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate
Description
Properties
IUPAC Name |
dimethyl 5-[3-[2-(2-bromobenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O7/c1-31-20(29)11-7-12(21(30)32-2)9-13(8-11)25-17(26)10-16(19(25)28)23-24-18(27)14-5-3-4-6-15(14)22/h3-9,16,23H,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBURLVXPOKIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogues with shared structural motifs. Below is a detailed analysis:
Pyrrolidine-Dione Derivatives with Aromatic Substituents
Hydrazino-Linked Aromatic Compounds
Isophthalate Derivatives
| Compound Name | Structural Features | Key Differences | Biological/Chemical Implications |
|---|---|---|---|
| Dimethyl 5-(1H-Pyrrol-1-yl)Isophthalate | Pyrrole-isophthalate ester | Simpler pyrrole ring without dione or bromobenzoyl groups | Increased lipophilicity (methyl groups) but reduced polarity and target specificity |
| Ethyl 2-[3-Benzoyl-4-Hydroxy-5-Oxo-2-(3-Phenoxyphenyl)-2,5-Dihydro-1H-Pyrrol-1-yl]-4-Methyl-1,3-Thiazole-5-Carboxylate | Thiazole-pyrrolidine-dione hybrid | Thiazole and phenoxyphenyl substituents | Dual heterocyclic system may enhance kinase inhibition but complicates synthesis |
Key Findings from Comparative Studies
Bioactivity: The hydrazino bridge enhances chelation properties, unlike simpler pyrrolidine-dione derivatives (), suggesting utility in metalloproteinase targeting .
Lipophilicity : The dimethyl isophthalate moiety balances solubility, whereas methyl-substituted pyrrole derivatives () exhibit excessive hydrophobicity, limiting bioavailability .
Synthetic Complexity : Compared to thiazole-pyrrolidine hybrids (), the target compound’s synthesis is more straightforward due to fewer reactive steps .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate, and how can reaction efficiency be optimized?
- Methodology : Start with a multi-step synthesis involving hydrazine coupling to 2-bromobenzoyl chloride, followed by cyclization to form the pyrrolidinyl-dione core. Optimization should employ Design of Experiments (DoE) principles to test variables (e.g., solvent polarity, temperature, catalyst loading). Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry for yield improvement . For computational pre-screening, apply quantum chemical calculations to predict transition states and energy barriers, as recommended by ICReDD’s hybrid computational-experimental workflow .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Combine orthogonal techniques:
- Spectroscopy : H/C NMR to confirm functional groups (e.g., ester, hydrazino, bromobenzoyl).
- Chromatography : UPLC-PDA for purity assessment (>95% threshold).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the pyrrolidinyl-dione moiety .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for electrophilicity/nucleophilicity). Simulate reaction pathways for hydrolysis (ester group) or hydrazine dissociation. Cross-validate with experimental kinetic studies under varying pH and temperature. Tools like Gaussian or ORCA are recommended, with benchmarking against analogous brominated hydrazine derivatives .
Q. How can contradictory data in catalytic activity studies (e.g., enzyme inhibition vs. no observed bioactivity) be resolved?
- Methodology :
- Experimental Replication : Standardize assay conditions (e.g., buffer ionic strength, enzyme source) to eliminate variability.
- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile discrepancies across studies.
- Structural Dynamics : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the pyrrolidinyl ring .
Q. What are the optimal conditions for studying the compound’s stability under oxidative or photolytic stress?
- Methodology :
- Stress Testing : Expose the compound to UV-Vis light (300–400 nm) and track degradation via HPLC-MS.
- Oxidative Stability : Use radical initiators (e.g., AIBN) in aerobic conditions and monitor by H NMR.
- Data Integration : Apply cheminformatics platforms (e.g., ACD/Labs) to correlate degradation products with reaction mechanisms .
Methodological Challenges and Solutions
Q. How to design a high-throughput screening protocol for derivatives of this compound?
- Workflow :
Library Design : Focus on substituent variation at the isophthalate ester or bromobenzoyl group.
Automation : Use robotic liquid handlers for parallel synthesis in 96-well plates.
Screening : Pair fluorescence-based assays (e.g., protease inhibition) with SPR (surface plasmon resonance) for binding affinity quantification.
- Validation : Include positive/negative controls (e.g., known hydrazine-based inhibitors) and triplicate runs to minimize false positives .
Q. What statistical approaches are critical for interpreting heterogeneous biological or catalytic data?
- Approach :
- Multivariate Analysis : Principal Component Analysis (PCA) to identify dominant variables in bioactivity datasets.
- Error Propagation Models : Quantify uncertainty in IC values derived from dose-response curves.
- Machine Learning : Train random forest models on structural descriptors (e.g., Morgan fingerprints) to predict activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
